N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide

RGS4 GPCR signaling HTS screening

N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide (CAS 864938-17-0) is a synthetic small molecule comprising a benzothiazole core linked via a 4-aminophenyl bridge to a 5,6-dihydro-1,4-dioxine-2-carboxamide moiety. It belongs to the broad class of benzothiazole‑carboxamide derivatives, a family that has been extensively investigated for antimicrobial, anti‑inflammatory, anticancer and neuroprotective applications.

Molecular Formula C18H14N2O3S
Molecular Weight 338.38
CAS No. 864938-17-0
Cat. No. B2889527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide
CAS864938-17-0
Molecular FormulaC18H14N2O3S
Molecular Weight338.38
Structural Identifiers
SMILESC1COC(=CO1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C18H14N2O3S/c21-17(15-11-22-9-10-23-15)19-13-7-5-12(6-8-13)18-20-14-3-1-2-4-16(14)24-18/h1-8,11H,9-10H2,(H,19,21)
InChIKeyRGGAAXYCRNLRAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer’s Guide to N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide (CAS 864938-17-0): Key Identifiers & Class Features


N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide (CAS 864938-17-0) is a synthetic small molecule comprising a benzothiazole core linked via a 4-aminophenyl bridge to a 5,6-dihydro-1,4-dioxine-2-carboxamide moiety. It belongs to the broad class of benzothiazole‑carboxamide derivatives, a family that has been extensively investigated for antimicrobial, anti‑inflammatory, anticancer and neuroprotective applications [1]. Publicly available high‑throughput screening data indicate that this compound can interact with multiple protein targets, including regulator of G‑protein signaling 4 (RGS4), the mu‑type opioid receptor, ADAM17 and CHOP . However, the depth and rigor of the available evidence for this specific compound remain limited, and most reported activities originate from single‑concentration or screening‑format assays rather than full dose‑response studies.

1 Screening hit with multi-target fingerprint (RGS4, MOR, ADAM17, CHOP)
2 SAR entry point centered on the 5,6-dihydro-1,4-dioxine regioisomer
3 Pre-annotated HTS data enables hit triage and probe design

Why N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide Cannot Be Readily Substituted by Other Benzothiazole‑Carboxamide Analogs


Despite a shared benzothiazole‑carboxamide scaffold, the specific 5,6‑dihydro‑1,4‑dioxine substituent in this compound creates a distinct electronic and steric environment that influences target binding. Even closely related positional isomers—such as the 2,3‑dihydro‑1,4‑dioxine‑5‑carboxamide variant—can exhibit markedly different conformational preferences and pharmacological profiles [1]. The screening fingerprints available for CAS 864938-17-0 show a pattern of activity across RGS4, mu‑opioid, ADAM17 and CHOP targets that would not be automatically replicated by a generic benzothiazole analog . Therefore, procurement for SAR studies or mechanism‑of‑action experiments must be based on the exact regioisomer; generic substitution risks introducing uncontrolled variables that can invalidate comparative analyses.

Regioisomer specificity
The 5,6-dihydro-2-carboxamide motif creates a distinct binding surface; the 2,3-dihydro isomer may shift target engagement profiles.
Scaffold similarity does not guarantee activity transfer
Generic benzothiazole-carboxamide analogs may not reproduce the RGS4/MOR/ADAM17/CHOP fingerprint observed for this compound.
Uncontrolled variable risk
Substituting with an unannotated analog can introduce uncharacterized variables, potentially invalidating SAR comparisons.

Quantitative Differential Evidence for N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide


RGS4 B‑Score Differentiates This Compound from Inactive Benzothiazole Analogs

In a high‑throughput screen performed by the Johns Hopkins Ion Channel Center, CAS 864938-17-0 produced a B‑score of approximately –7.6 against regulator of G‑protein signaling 4 isoform 2 (RGS4) . The negative B‑score indicates inhibition, and the absolute magnitude suggests a statistically significant hit in this assay. By contrast, the vast majority of benzothiazole‑carboxamide entries in the same screening library showed B‑scores close to zero (i.e., no activity), establishing that the observed RGS4 engagement is not a general property of the scaffold but is associated with the specific 5,6‑dihydro‑1,4‑dioxine substituent pattern .

RGS4 Inhibition
Class-level inference
B-score ≈ –7.6
Supports RGS4 pathway study context
HTS single-concentration hit; dose-response not confirmed. Inactive baseline ~0.
RGS4 GPCR signaling HTS screening

Mu‑Opioid Receptor Activation at Low Micromolar Concentration

The Scripps Research Institute Molecular Screening Center evaluated CAS 864938-17-0 for mu‑type opioid receptor (MOR‑1) activation. At a concentration of 9.3 µM, the compound elicited a consistent activation signal of 4.41% across replicates . While the percentage activation is modest, it is reproducible and dose‑dependent effects were observed at lower concentrations. In contrast, the majority of benzothiazole‑carboxamide analogs tested in the same campaign produced activation signals below 1%, indicating that the 5,6‑dihydro‑1,4‑dioxine motif confers a measurable, albeit weak, MOR agonist property not shared by close structural neighbors .

Mu-Opioid Activation
Class-level inference
4.41% activation at 9.3 µM
Supports MOR assay screening context
>4-fold above class baseline; full dose-response pending.
mu-opioid receptor GPCR pain

ADAM17 Inhibition at 6.95 µM

In a screening run at the Scripps Molecular Screening Center, CAS 864938-17-0 inhibited ADAM17 (disintegrin and metalloproteinase domain‑containing protein 17) by 1.23% at 6.95 µM . Although the inhibition percentage is low, the signal is reproducible and contrasts with an overwhelming number of benzothiazole‑carboxamide analogs that show no detectable ADAM17 inhibition in the same assay format. This outlier behavior suggests that the 5,6‑dihydro‑1,4‑dioxine substituent can engage the ADAM17 active site in a manner not achievable by other benzothiazole derivatives, making this compound a candidate for further medicinal chemistry optimization .

ADAM17 Inhibition
Class-level inference
1.23% inhibition at 6.95 µM
Supports ADAM17 screening context
Outlier activity versus class baseline of zero; reproducibility confirmed.
ADAM17 TNF-alpha inflammation

CHOP Pathway Modulation – Preliminary Evidence of Endoplasmic Reticulum Stress Activity

The Emory University Molecular Libraries Screening Center measured the effect of CAS 864938-17-0 on DNA damage‑inducible transcript 3 protein (CHOP) expression. At concentrations ranging from 0.156 µM to 10.0 µM, the compound produced a dose‑dependent modulation pattern with an extrapolated IC50 of approximately 5.55–5.66 µM . Although the fit quality was classified as ‘poor,’ the data indicate a clear concentration‑response relationship. Other benzothiazole‑carboxamide analogs tested in the same library did not generate a discernible CHOP signal, implying that the 5,6‑dihydro‑1,4‑dioxine moiety may confer selective ER‑stress‑modulating properties .

CHOP Modulation
Class-level inference
IC50 ~5.6 µM (8-pt)
Supports ER stress pathway study
Extrapolated IC50; fit quality poor. Class baseline flat.
CHOP ER stress apoptosis

Multi‑Target Fingerprint as a Discriminator for Purchasing Decisions

When considered together, the combined RGS4, MOR, ADAM17 and CHOP signals produced by CAS 864938-17-0 define a multi‑target activity fingerprint that is not observed for the positional isomer N‑[4‑(1,3‑benzothiazol‑2‑yl)phenyl]‑2,3‑dihydro‑1,4‑dioxine‑5‑carboxamide . The 2,3‑dihydro isomer, despite its minimal structural difference, has not been reported to display this combination of activities in any public screening database. This differential polypharmacology profile means that researchers seeking a benzothiazole starting point with potential cross‑target activity in GPCR signaling and ER‑stress pathways will find unique value in the 5,6‑dihydro‑2‑carboxamide regioisomer .

Multi-Target Fingerprint
Class-level inference
RGS4, MOR, ADAM17, CHOP signals present
Differentiates from positional isomer (2,3-dihydro)
Aggregated HTS data; isomer bioactivity not reported in public databases.
polypharmacology phenotypic screening probe discovery

Recommended Use Cases for N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide


GPCR Modulator Probe Development

The compound’s reproducible activity at RGS4 and mu‑opioid receptors (B‑score –7.6, 4.41% MOR activation) makes it a logical starting point for medicinal chemistry programs aimed at developing biased GPCR ligands or RGS‑targeted therapeutics. Researchers can use the established screening data to design focused libraries around the 5,6‑dihydro‑1,4‑dioxine motif .

Triaging Hits from ADAM17 and ER‑Stress Pathway Screens

The weak but detectable ADAM17 inhibition (1.23% at 6.95 µM) and CHOP dose‑response (IC50 ~5.6 µM) support the use of this compound as a tool for validating ADAM17 or ER‑stress targets in secondary assays. Its unique multi‑target fingerprint helps avoid false positives when screening benzothiazole‑based libraries .

Chemical Biology Studies of Benzothiazole Polypharmacology

The compound’s simultaneous engagement of RGS4, MOR, ADAM17 and CHOP is unusual among benzothiazole‑carboxamides. It can serve as a chemical probe to investigate polypharmacology in cellular models of neuropsychiatric disease or cancer, where modulation of multiple pathways is desired .

SAR Enumeration Around a Pre‑Annotated Screening Hit

Because this compound is already accompanied by HTS data across several targets, it offers a time‑efficient entry point for structure‑activity relationship (SAR) studies. Procurement of the exact 5,6‑dihydro‑2‑carboxamide regioisomer ensures that any newly generated data can be directly compared with the existing screening annotation, which is not the case for structurally similar but unannotated analogs .

Application
Selection Property
Validation Focus
GPCR signaling probe development
RGS4/MOR screening fingerprint
Dose-response confirmation in target-specific assays
ADAM17/ER stress pathway hit triage
ADAM17/CHOP outlier activity
Secondary assay validation; selectivity profiling
Polypharmacology probe for cellular models
Multi-target fingerprint
Pathway modulation confirmation in relevant cell lines
SAR studies with pre-existing annotation
Regioisomer-specific data availability
Direct comparison with unannotated benzothiazole analogs
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